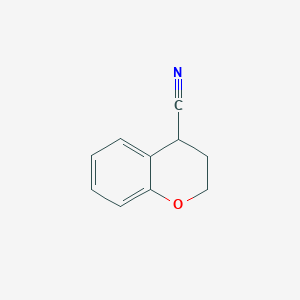

3,4-dihydro-2H-1-benzopyran-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAPCDWXFHBYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109543-00-2 | |

| Record name | 3,4-dihydro-2H-1-benzopyran-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of 3,4 Dihydro 2h 1 Benzopyran 4 Carbonitrile and Analogous Structures

Transformations and Reactions of the Carbonitrile Functional Group

The electron-withdrawing nature of the nitrogen atom makes the carbon of the nitrile group electrophilic, rendering it susceptible to attack by nucleophiles and reducing agents. This reactivity is fundamental to the derivatization of 3,4-dihydro-2H-1-benzopyran-4-carbonitrile.

The reduction of the carbonitrile group to a primary amine is a key transformation, yielding (3,4-dihydro-2H-1-benzopyran-4-yl)methanamine. This reaction adds a basic aminomethyl functional group, significantly altering the molecule's chemical properties. The conversion is typically achieved using powerful hydride-donating reagents.

Alternative reducing agents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), have also been shown to reduce a variety of nitriles to primary amines in excellent yields. organic-chemistry.org Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst like palladium, platinum, or nickel, is another established method for nitrile reduction. arabjchem.org

| Reagent(s) | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | Anhydrous ether (e.g., THF, diethyl ether) | (3,4-Dihydro-2H-1-benzopyran-4-yl)methanamine |

| Diisopropylaminoborane / cat. LiBH₄ | THF, ambient temperature or reflux | (3,4-Dihydro-2H-1-benzopyran-4-yl)methanamine |

| H₂ / Metal Catalyst (Pd, Pt, or Ni) | Elevated temperature and pressure | (3,4-Dihydro-2H-1-benzopyran-4-yl)methanamine |

The carbonitrile group can be hydrolyzed to a carboxylic acid, converting this compound into 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid. This transformation can be catalyzed by either acid or base and typically requires heating. organic-chemistry.orgnist.gov

Under acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄), the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization leads to the formation of an amide intermediate (3,4-dihydro-2H-1-benzopyran-4-carboxamide). This amide is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid and an ammonium (B1175870) ion. nist.govacs.org

In base-catalyzed hydrolysis (e.g., refluxing with aqueous NaOH), a hydroxide (B78521) ion (OH⁻) directly attacks the nitrile carbon. Proton transfer from water generates the amide intermediate, which is subsequently hydrolyzed. In the basic medium, the final product is the sodium salt of the carboxylic acid (sodium 3,4-dihydro-2H-1-benzopyran-4-carboxylate) and ammonia (B1221849) gas. nist.gov To obtain the free carboxylic acid, the solution must be acidified in a separate workup step. organic-chemistry.org

| Condition | Reagents | Initial Product | Final Product (after workup) |

|---|---|---|---|

| Acid-Catalyzed | Aq. HCl or H₂SO₄, heat | Carboxylic acid and ammonium salt | 3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid |

| Base-Catalyzed | Aq. NaOH or KOH, heat | Carboxylate salt and ammonia | 3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid (after acidification) |

The electrophilic carbon of the nitrile is susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). This reaction provides a powerful method for forming new carbon-carbon bonds.

When this compound is treated with a Grignard reagent, the alkyl or aryl group of the reagent adds to the nitrile carbon, breaking the pi bond and forming an intermediate imine anion, which is stabilized as a magnesium salt. researchgate.net This intermediate is stable until an aqueous acid workup is performed. The addition of acid hydrolyzes the imine, replacing the nitrogen with a carbonyl oxygen to yield a ketone. researchgate.netresearchgate.net For example, reaction with methylmagnesium bromide (CH₃MgBr) followed by hydrolysis would yield 1-(3,4-dihydro-2H-1-benzopyran-4-yl)ethan-1-one. This two-step sequence effectively converts the nitrile group into a keto group, attaching the Grignard reagent's organic moiety to the C4 position. nih.gov

Modifications and Functionalization of the Dihydrobenzopyran Ring System

The dihydrobenzopyran (chroman) core offers additional sites for chemical modification. The C4 carbon is benzylic, making its protons relatively acidic and the position susceptible to oxidation. Furthermore, the introduction of functional groups on the ring allows for stereoselective transformations.

Stereoselective functionalization of the chroman ring is crucial for synthesizing enantiomerically pure compounds. While direct stereoselective hydroxylation of the saturated C3-C4 bond is challenging, such reactions can be performed on unsaturated precursors. For instance, a chromene derivative (containing a C3=C4 double bond) could undergo a Sharpless asymmetric dihydroxylation. This reaction uses osmium tetroxide and a chiral quinine-based ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) to deliver two hydroxyl groups across the double bond in a stereocontrolled manner, producing a chiral diol. organic-chemistry.orgwikipedia.org

Alternatively, stereocontrol can be achieved by the reduction of a ketone. If the starting material is 3,4-dihydro-2H-1-benzopyran-4-one (chroman-4-one), its reduction to the corresponding alcohol, chroman-4-ol, can be performed stereoselectively using chiral reducing agents. For example, a Noyori-catalyzed asymmetric ketone reduction can yield the alcohol with high enantiomeric excess. organic-chemistry.org

Once a hydroxyl group is installed at the C4 position, it can be readily acetylated. Acetylation is the formation of an ester from an alcohol. This is typically achieved using acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine. mdpi.com If a chiral, non-racemic chroman-4-ol is used, the stereochemistry is retained during the acetylation process, yielding the corresponding chiral chroman-4-yl acetate.

The chroman core can undergo both oxidation and reduction, primarily focused on the C4 position and the pyran ring.

Oxidation: The C4 position of the 3,4-dihydro-2H-1-benzopyran ring is a benzylic carbon. Benzylic positions are susceptible to oxidation, provided there is at least one hydrogen atom attached. youtube.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic CH-CN group. masterorganicchemistry.comambeed.com A common transformation is the oxidation of a chroman to a chroman-4-one. mdpi.com This converts the C4 carbon from a tetrahedral center to a trigonal planar carbonyl group.

Reduction: Reduction reactions within the chroman core often target a carbonyl group at the C4 position. The reduction of a chroman-4-one derivative to a chroman-4-ol is a common transformation. researchgate.net This can be accomplished with various reducing agents, such as sodium borohydride (NaBH₄), which reduces the ketone to a secondary alcohol. acs.org Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method for reducing the C=C double bond in the corresponding unsaturated precursor, a chromone (B188151), to yield the saturated chroman-4-one, which can be further reduced to the alcohol. researchgate.net

Nucleophilic Substitution and Condensation Reactions of Fluorinated Derivatives

The presence of fluorine atoms on the aromatic ring of chroman derivatives significantly influences their chemical reactivity, particularly in nucleophilic substitution and condensation reactions. While studies specifically detailing the reactions of fluorinated this compound are not extensively documented, the principles can be understood from research on analogous fluorinated compounds. Fluorinated alkenes and aromatic systems are known to be susceptible to nucleophilic attack.

In base-catalyzed Claisen-Schmidt condensations used to form chalcones, it has been observed that when di- and tri-fluorine-substituted benzaldehydes are used in methanol (B129727), a nucleophilic aromatic substitution (SNAr) can occur. In these cases, the fluorine atom at the para position is susceptible to substitution by a methoxy (B1213986) group from the solvent. This highlights the potential for the fluorine atom in a fluorinated chroman structure to act as a leaving group when subjected to nucleophilic attack, allowing for further derivatization.

This reactivity can be harnessed in multi-component condensation reactions. For instance, a three-component reaction between β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines proceeds via an initial Knoevenagel condensation, followed by an aromatic nucleophilic substitution of the fluorine atom. This type of sequential reaction demonstrates a pathway to complex molecules where the fluorinated chroman core could first undergo condensation at a different position before a nucleophile displaces the fluorine atom on the aromatic ring. The susceptibility of the C-F bond to cleavage can be significantly enhanced in intramolecular reactions, proceeding via an SN2 mechanism with complete inversion of configuration.

The following table summarizes findings from studies on analogous compounds that illustrate these principles.

| Fluorinated Precursor Type | Reactants | Reaction Type | Product Type | Key Finding |

|---|---|---|---|---|

| Di- and Tri-fluorine-substituted benzaldehydes | 2′,4′,6′-Trimethoxyacetophenone, KOH, MeOH | Claisen-Schmidt Condensation & SNAr | Fluorine-methoxy substituted chalcones | Para-fluorine is substituted by a methoxy group from the methanol solvent. |

| 4-Fluorobenzaldehyde | β-ketonitriles, Secondary cyclic amines | Knoevenagel Condensation & SNAr | Substituted furan-3-carbonitriles | Demonstrates a cascade reaction where condensation is followed by nucleophilic substitution of fluorine. |

| Alkyl Fluorides with nucleophilic groups | Internal O- and N-nucleophiles | Intramolecular SN2 | Cyclic ethers and amines | Intramolecular nucleophilic attack can cleave the stable C-F bond. |

Formation of Dimeric and Fused Heterocyclic Chroman Structures

The chroman skeleton is a versatile scaffold for the construction of more complex molecular architectures, including dimeric structures and fused heterocyclic systems. Reactions often proceed through the opening of the pyran ring followed by recyclization, or by building additional rings onto the existing chroman framework.

The formation of dimeric chromene structures via recyclization pathways is a specialized area of reactivity. While specific examples starting from this compound are not prominent in the literature, studies on related chromene and chromone precursors demonstrate the feasibility of such transformations.

Research has shown that dimeric chromene compounds can be synthesized during one-pot domino reactions of salicylic (B10762653) aldehydes with malononitrile (B47326). Depending on the reaction conditions, these reactions can be guided toward the formation of dimers instead of simpler 2-iminochromene derivatives. Similarly, chromone-3-carbaldehydes have been found to yield exclusively dimeric products when reacted in the presence of the catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) and an ionic liquid like 1-methyl-2-pyrrolidine (1-NMP). These reactions suggest that under specific catalytic conditions, chroman-based structures can undergo self-condensation or react with intermediates to form larger, dimeric architectures.

| Precursor | Reagents/Conditions | Product Type | Reference Finding |

|---|---|---|---|

| Salicylic aldehydes | Malononitrile | Dimeric Chromenes | One-pot reaction can be controlled to favor dimer formation. researchgate.net |

| Chromone-3-carbaldehydes | DABCO, 1-NMP (ionic liquid) | Dimeric Products | Use of an ionic liquid solvent with DABCO catalyst leads exclusively to dimers. grafiati.com |

The fusion of a pyridine ring to the chroman framework at the 3,4-positions results in the formation of chromeno[3,4-c]pyridine derivatives, a class of valuable fused heterocyclic compounds. Synthetic strategies to access this ring system often involve the construction of the pyridine ring onto a pre-existing chroman or coumarin (B35378) precursor.

One effective method is a modified Hantzsch pyridine synthesis. This one-pot approach utilizes 2-hydroxyaryl aldehydes, which react with ethyl acetoacetate (B1235776) and an ammonium salt in a mixture of acetic acid and ethanol (B145695). The reaction proceeds to form substituted ethyl-2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]dihydropyridines, which can be subsequently oxidized to the corresponding aromatic chromeno[3,4-c]pyridines. The yields of these reactions are moderate, and the specific regioisomer formed is dependent on the reaction conditions. researchgate.net

An alternative route starts from 4-chlorocoumarin-3-carbaldehyde. In an unexpected synthesis, reaction with malononitrile in the presence of piperidine (B6355638) did not yield the expected tetracyclic product but instead formed the piperidinium (B107235) salt of 2-hydroxy-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile. This transformation involves a complex cascade of Knoevenagel condensation, ring-opening of the coumarin, and subsequent recyclization to form the fused pyridine ring.

| Starting Material | Key Reagents | Reaction Conditions | Product |

|---|---|---|---|

| 2-Hydroxyaryl aldehydes | Ethyl acetoacetate, Ammonium salts | Acetic acid/absolute ethanol (1/1) | Chromeno[3,4-c]dihydropyridine derivatives |

| 4-Chlorocoumarin-3-carbaldehyde | Malononitrile, Piperidine | Not specified | Piperidinium 2-hydroxy-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile salt |

Advanced Spectroscopic and Structural Elucidation of 3,4 Dihydro 2h 1 Benzopyran 4 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides a wealth of information regarding the molecular framework, connectivity, and dynamic behavior of 3,4-dihydro-2H-1-benzopyran-4-carbonitrile and its analogs.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most direct information about the chemical environment of hydrogen and carbon atoms in the molecule. uobasrah.edu.iqresearchgate.net The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons, while ¹³C NMR provides information on each unique carbon atom in the structure. libretexts.orgresearchgate.net For the this compound skeleton, characteristic chemical shifts can be assigned to the protons and carbons of the dihydropyran ring and the aromatic portion.

Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment, especially in complex derivatives. epfl.chharvard.edu

COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu It is used to identify adjacent protons, for instance, tracing the connectivity from the protons at C-2 through to C-3 and C-4 in the chromane (B1220400) ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). sdsu.edu It provides a direct link between the ¹H and ¹³C assignments, confirming which proton is attached to which carbon. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for identifying long-range (typically 2-3 bond) ¹H-¹³C correlations. sdsu.eduyoutube.com This allows for the assignment of quaternary carbons (like the carbonitrile carbon and substituted aromatic carbons) and helps piece together the entire molecular skeleton by connecting different spin systems. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. This is particularly valuable for determining stereochemistry and conformation. nih.gov

The following table presents typical, illustrative NMR data for the core this compound structure, compiled from general knowledge of similar chromane derivatives.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| 2 | ~4.3 (m, 2H) | ~65 | C-3, C-4, C-8a |

| 3 | ~2.2 (m, 2H) | ~28 | C-2, C-4, C-4a |

| 4 | ~4.0 (t, 1H) | ~30 | C-3, C-4a, C-5, C-N |

| C≡N | - | ~120 | - |

| 4a | - | ~122 | - |

| 5 | ~7.2 (d) | ~129 | C-4, C-4a, C-7 |

| 6 | ~7.0 (t) | ~121 | C-8, C-4a |

| 7 | ~7.3 (t) | ~128 | C-5, C-8a |

| 8 | ~6.9 (d) | ~117 | C-6, C-8a |

| 8a | - | ~154 | - |

For chiral derivatives of this compound, NMR spectroscopy is a powerful tool for determining relative and absolute stereochemistry. The dihydropyran ring of the chromane system typically adopts a half-chair or sofa conformation. The orientation of substituents, particularly at the C-4 position, can be deduced from two key NMR parameters: ³J-coupling constants and the Nuclear Overhauser Effect (NOE).

The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. For instance, the coupling constant between H-3 and H-4 can differentiate between axial and equatorial orientations of the carbonitrile group. A large coupling constant (typically 8-12 Hz) between two protons often indicates a trans-diaxial relationship, while smaller values are characteristic of axial-equatorial or equatorial-equatorial arrangements.

NOESY or its one-dimensional equivalent, NOE difference spectroscopy, provides direct evidence of through-space proximity. For example, an NOE observed between the proton at C-4 and an axial proton at C-2 would strongly suggest that the C-4 proton is also in an axial position, placing the carbonitrile group in an equatorial orientation. Conversely, the absence of such an interaction and the presence of NOEs to equatorial protons would suggest an axial carbonitrile group.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. nih.gov This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, providing a definitive picture of the molecule's conformation and its packing within the crystal lattice.

Single-crystal X-ray diffraction analysis of this compound derivatives confirms the atomic connectivity and reveals the preferred solid-state conformation. nih.gov Studies on related chromane structures show that the dihydropyran ring commonly adopts a half-chair conformation. researchgate.net The analysis provides precise data on the puckering of the heterocyclic ring and the orientation of the carbonitrile substituent, confirming whether it is axial or equatorial. This solid-state data serves as a crucial benchmark for comparison with computational models and conformational studies in solution derived from NMR. researchgate.net

The following table provides hypothetical but representative crystallographic data for a derivative.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C2-O1 Bond Length | ~1.37 Å |

| C4-C(N) Bond Length | ~1.48 Å |

| C≡N Bond Length | ~1.14 Å |

| C3-C4-C4a Angle | ~110° |

| Ring Puckering (e.g., half-chair) | Confirmed |

Standard crystallographic refinement is based on the Independent Atom Model (IAM), which treats atoms as spherical entities. While effective for determining molecular geometry, this model does not accurately represent the aspherical nature of electron density caused by chemical bonding and lone pairs. The multipolar atom model, often referred to as the Hansen-Coppens formalism, provides a more sophisticated description. wikipedia.org It models the atomic electron density using a series of spherical harmonic functions, allowing for a detailed representation of its deformation upon bond formation.

Application of this model to chromane derivatives allows for the precise refinement of the electron density distribution throughout the molecule. nih.govresearchgate.net This can reveal subtle electronic features, such as the polarization of C-H bonds, the accumulation of charge in lone pair regions of the oxygen and nitrogen atoms, and the nature of the bonding within the aromatic system. Such detailed electronic information is invaluable for understanding reactivity and intermolecular interactions. nih.govresearchgate.net

In the crystalline state, molecules are organized into a three-dimensional lattice through a network of intermolecular interactions. For derivatives of this compound that contain hydrogen bond donors (e.g., -OH, -NH₂) and acceptors (the nitrile nitrogen, pyran oxygen, or other functional groups), hydrogen bonding plays a critical role in dictating the crystal packing. japtronline.com

X-ray crystallography precisely determines the geometry of these hydrogen bonds (donor-acceptor distances and angles). researchgate.net For example, in amino-substituted chromane-carbonitriles, intermolecular N-H···N hydrogen bonds can link molecules into inversion dimers or infinite chains. researchgate.net Intramolecular hydrogen bonds can also occur, influencing the molecule's conformation. A detailed analysis of these interactions is essential for understanding the physical properties of the solid material and for crystal engineering efforts. uni-regensburg.de

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. For this compound (C₁₀H₉NO), high-resolution mass spectrometry (HRMS) provides the precise mass of the molecular ion, confirming its molecular formula.

Under typical soft ionization techniques like electrospray ionization (ESI), the compound is readily observed as protonated or sodiated adducts. The theoretical masses of these common adducts are crucial for identification in complex matrices.

Interactive Data Table 1: Predicted m/z for Common Adducts of this compound

| Adduct Ion | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₀NO⁺ | 160.07570 |

| [M+Na]⁺ | C₁₀H₉NNaO⁺ | 182.05764 |

| [M+K]⁺ | C₁₀H₉KNO⁺ | 198.03158 |

| [M-H]⁻ | C₁₀H₈NO⁻ | 158.06114 |

The fragmentation of the chroman skeleton under electron ionization (EI) or collision-induced dissociation (CID) is highly characteristic. The primary and most significant fragmentation pathway for the parent chroman (3,4-dihydro-2H-1-benzopyran) ring system is a retro-Diels-Alder (RDA) reaction. youtube.comresearchgate.netslideshare.net This process involves the cleavage of the heterocyclic ring, resulting in the formation of a diene and a dienophile. youtube.comresearchgate.net For the parent chroman (m/z 134), this reaction typically yields a radical cation of ethene (m/z 28) and a radical cation corresponding to 2-vinylphenol (m/z 106), which often rearranges to the more stable o-quinone methide radical cation. nist.gov

In the case of this compound, the fragmentation is directed by both the chroman ring and the nitrile substituent. The key fragmentation pathways include:

Retro-Diels-Alder (RDA) Reaction: Similar to the parent chroman, the molecular ion can undergo an RDA reaction. This would lead to the elimination of acrylonitrile (B1666552) (C₃H₃N, 53 Da), resulting in a fragment ion at m/z 106, corresponding to the o-quinone methide radical cation.

Loss of HCN: A common fragmentation for nitriles is the elimination of a neutral hydrogen cyanide molecule (HCN, 27 Da). This pathway would produce a fragment ion at m/z 132.

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrile group can lead to the loss of the CN radical (26 Da), although this is generally less favored than the loss of neutral HCN.

Interactive Data Table 2: Proposed Key Fragments in the Mass Spectrum of this compound

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 159 [M-H]⁺ | H• | Loss of hydrogen radical |

| 132 [M-HCN]⁺• | HCN | Elimination of hydrogen cyanide |

| 106 | C₃H₃N | Retro-Diels-Alder (RDA) Reaction |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. udel.edu

The most diagnostic feature is the stretching vibration of the nitrile (C≡N) group. For aromatic nitriles, this sharp and typically medium-intensity band appears in the region of 2240–2220 cm⁻¹. nih.govspectroscopyonline.com Aliphatic or saturated nitriles absorb at slightly higher wavenumbers, generally between 2260 and 2240 cm⁻¹. spectroscopyonline.com Other key absorptions include those from the aromatic ring and the aliphatic portions of the chroman structure.

Interactive Data Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic Ring |

| 2950–2850 | C-H Stretch | Aliphatic (CH₂) |

| 2260–2220 | C≡N Stretch | Nitrile |

| 1600–1585, 1500–1400 | C=C Stretch | Aromatic Ring |

| 1250–1200 | C-O-C Stretch (asymmetric) | Aryl-alkyl ether |

| 1050–1000 | C-O-C Stretch (symmetric) | Aryl-alkyl ether |

| 900–675 | C-H Bend (out-of-plane) | Aromatic Ring Substitution Pattern |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. libretexts.org The chromophore in this compound is the benzene (B151609) ring fused to the dihydropyran ring, which acts as a substituted aromatic ether.

The UV-Vis spectrum is expected to be dominated by π → π* transitions of the aromatic ring. Benzene itself exhibits two characteristic absorption bands: a strong E₂ band around 204 nm and a weaker, fine-structured B band around 254 nm. Alkoxy substitution on the benzene ring typically causes a bathochromic (red) shift of these absorptions. Therefore, this compound is expected to show absorptions at wavelengths longer than those of unsubstituted benzene, likely in the 260-280 nm range for the B-band.

Interactive Data Table 4: Typical UV-Vis Absorption Maxima (λmax) for Related Chromophores

| Compound | λmax (nm) (B-band) | λmax (nm) (E₂-band) |

|---|---|---|

| Benzene | ~254 | ~204 |

| Anisole (Methoxybenzene) | ~269 | ~217 |

| Chroman (Expected) | ~270-275 | ~215-220 |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination of Chiral Chromans

The carbon atom at the 4-position of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers, (R)- and (S)-. While standard spectroscopic techniques like NMR, IR, and MS cannot differentiate between enantiomers, Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical method specifically designed for this purpose. mdpi.com

ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov An ECD spectrum plots this difference (Δε) against wavelength. The two enantiomers of a chiral compound will produce mirror-image ECD spectra. A positive or negative peak in an ECD spectrum is referred to as a Cotton effect.

The absolute configuration of a chiral chroman can be unequivocally determined by comparing its experimental ECD spectrum with the theoretical spectrum predicted by quantum chemical calculations, most commonly using time-dependent density functional theory (TDDFT). researchgate.netnih.gov The procedure involves:

TDDFT Calculation: The ECD spectrum for each stable conformer is calculated using TDDFT methods. researchgate.net

Spectral Comparison: The calculated, Boltzmann-averaged spectrum for one enantiomer (e.g., the R-enantiomer) is compared with the experimental spectrum.

Configuration Assignment: If the calculated spectrum for the R-enantiomer matches the experimental spectrum in terms of the signs and positions of the Cotton effects, the absolute configuration is assigned as R. If it is a mirror image, the configuration is assigned as S. nih.gov

This computational approach has become a reliable and widely used alternative to X-ray crystallography for the assignment of absolute configuration, especially for molecules that are difficult to crystallize.

Computational and Theoretical Investigations of 3,4 Dihydro 2h 1 Benzopyran 4 Carbonitrile Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the molecular properties of 3,4-dihydro-2H-1-benzopyran-4-carbonitrile from first principles. These methods provide insights into the molecule's electronic structure, which governs its geometry, stability, and reactivity.

While specific DFT studies on this compound are not readily found, this method is a cornerstone of computational chemistry for molecules of this class. DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms.

The process involves optimizing the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the puckering of the dihydropyran ring and the orientation of the nitrile group. The nitrile substituent at the C4 position can exist in either an axial or equatorial position relative to the pyran ring. DFT calculations would precisely quantify the energy difference between these two conformers, typically predicting the equatorial conformation to be more stable due to reduced steric hindrance.

Key parameters that would be calculated include:

Bond lengths: The distances between adjacent atoms.

Bond angles: The angles formed by three connected atoms.

Dihedral angles: The rotational angles between four connected atoms, which define the ring's conformation.

These computed geometric parameters provide a detailed picture of the molecule's shape and are foundational for further computational analysis.

Theoretical calculations are a powerful tool for predicting spectroscopic data, which can then be used to interpret and validate experimental findings. For this compound, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, would be applied to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are obtained by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts can then be compared to experimentally recorded spectra, serving as a crucial check on the accuracy of the computed structure. Discrepancies between calculated and experimental shifts can point to subtle structural features or dynamic processes occurring in solution.

A hypothetical comparison of experimental versus predicted ¹³C NMR chemical shifts is presented below.

| Atom Name | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 65.2 | 64.8 |

| C3 | 28.5 | 28.1 |

| C4 | 35.8 | 35.4 |

| C4a | 121.9 | 121.5 |

| C5 | 128.0 | 127.6 |

| C6 | 121.3 | 120.9 |

| C7 | 129.8 | 129.4 |

| C8 | 117.5 | 117.1 |

| C8a | 154.6 | 154.2 |

| CN | 120.1 | 119.7 |

Note: The data in this table is illustrative and based on typical values for similar structures, as direct computational studies on this compound are not available.

The carbon atom at the 4-position of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Quantum chemical calculations of Electronic Circular Dichroism (ECD) spectra are the standard method for determining the absolute configuration (R or S) of chiral molecules.

This technique involves first performing a conformational search to identify all low-energy structures of the molecule. Then, for each significant conformer, the time-dependent DFT (TD-DFT) method is used to calculate the electronic transitions and their corresponding rotatory strengths. The final, Boltzmann-averaged ECD spectrum is a weighted sum of the spectra of the individual conformers. By comparing the shape and sign of the calculated ECD spectrum with the experimentally measured one, the absolute configuration of the enantiomer can be unequivocally assigned. This methodology has been successfully applied to complex natural products containing similar structural motifs.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of this compound over time. While specific MD studies on this compound are not published, the methodology would involve simulating the motion of the atoms based on a classical force field.

An MD simulation would reveal how the dihydropyran ring flexes and how the nitrile group orientates itself in a solvent environment. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor. The primary conformations, such as the chair, boat, and twist-boat forms of the pyran ring, and the transitions between them could be identified and quantified. The results would provide a deeper understanding of the molecule's flexibility, which is a key determinant of its biological activity.

Reaction Mechanism Studies and Energy Barrier Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms and calculating the energy barriers associated with chemical transformations. For this compound, this could involve studying its synthesis. A common route to this compound is the reaction of chroman-4-one with a cyanide source.

Molecular Docking and Ligand-Target Interaction Profiling (Theoretical)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. Although no specific docking studies featuring this compound have been reported, its structural relatives, chroman derivatives, are known to interact with various biological targets.

In a theoretical docking study, the 3D structure of this compound would be placed into the binding site of a protein. A scoring function would then be used to estimate the binding affinity and identify the most likely binding pose. This would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. This information is invaluable in drug discovery for predicting biological activity and guiding the design of more potent and selective molecules.

In Silico Structure-Activity Relationship (SAR) Prediction

No specific in silico structure-activity relationship (SAR) studies for this compound were found in the available literature. Computational SAR studies typically involve analyzing how modifications to the chemical structure of a molecule, such as the addition or alteration of functional groups on the benzopyran ring or the carbonitrile moiety, would be predicted to affect its biological activity against various targets. Without specific research on this compound, no data on its predicted activity, pharmacophore models, or quantitative structure-activity relationship (QSAR) models can be provided.

Predicted Toxicity and Drug-Likeness Profiles (Computational Screening)

There is no available data from computational screening studies regarding the predicted toxicity and drug-likeness profiles of this compound. Such studies would typically involve the use of various computational models to predict parameters related to absorption, distribution, metabolism, excretion, and toxicity (ADMET). This includes predictions for properties like carcinogenicity, mutagenicity, hepatotoxicity, and adherence to drug-likeness rules such as Lipinski's Rule of Five. The absence of specific studies means that no predictive data tables for these properties can be generated for this compound.

Biological Activities and Mechanistic Insights of 3,4 Dihydro 2h 1 Benzopyran 4 Carbonitrile Derivatives Pre Clinical and in Vitro Studies

Anticancer Potential and Cytotoxic Mechanisms

Derivatives of the benzopyran class have demonstrated notable potential as anticancer agents, operating through various mechanisms to inhibit the growth and proliferation of cancer cells. nih.gov Research efforts have focused on characterizing their cytotoxic effects against a range of human cancer cell lines and elucidating the molecular pathways they influence. nih.govnih.gov

The cytotoxic activity of 3,4-dihydro-2H-1-benzopyran-4-carbonitrile derivatives has been evaluated against several human cancer cell lines, with results indicating significant antiproliferative effects. researchgate.net The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric in these studies.

In vitro assays, such as the MTT and Sulforhodamine B (SRB) assays, have been employed to determine the IC50 values of these compounds. nih.gov For instance, a novel benzopyran derivative, SIMR1281, was tested against a panel of cancer cells including the breast adenocarcinoma lines MCF-7 and MDA-MB-231, and the lung carcinoma line A-549. nih.gov Similarly, other studies have investigated the efficacy of related compounds against ductal carcinoma (T47D) and other breast cancer cell lines, demonstrating that the cytotoxic effects can be time-dependent, with cell viability decreasing as incubation time increases. nih.gov The data consistently show that these derivatives can efficiently kill cancer cells, often with greater toxicity towards cancerous cells compared to normal cell lines. nih.gov

Table 1: Cytotoxic Activity (IC50) of Selected Benzopyran Derivatives in Human Cancer Cell Lines| Compound Type | Cell Line | Reported Activity / IC50 Values | Reference |

|---|---|---|---|

| Novel Benzopyran Derivative (SIMR1281) | MCF-7 (Breast Adenocarcinoma) | Demonstrated anticancer activity | nih.gov |

| Novel Benzopyran Derivative (SIMR1281) | MDA-MB-231 (Breast Adenocarcinoma) | Demonstrated anticancer activity | nih.gov |

| Novel Benzopyran Derivative (SIMR1281) | A-549 (Lung Carcinoma) | Demonstrated anticancer activity | nih.gov |

| Pyridinium Bromide Derivatives | T47D (Ductal Carcinoma) | Demonstrated anticancer activity | nih.gov |

| Benzochromene Derivatives | MCF-7, MDA-MB-231, T-47D | Significant antiproliferative activity | researchgate.net |

A primary mechanism through which many chemotherapeutic agents exert their effects is the induction of apoptosis, or programmed cell death. researchgate.net Studies on benzopyran derivatives indicate their capability to trigger this process in cancer cells. nih.gov Mechanistic investigations have shown that these compounds can lead to cell cycle arrest, often at the G2/M phase, which impairs cell proliferation. nih.gov

Further analysis using techniques like Annexin V-FITC staining has confirmed an increase in early apoptosis in cancer cells treated with these derivatives. nih.gov Some compounds have been found to activate caspase-3, a key executioner enzyme in the apoptotic pathway. rsc.org This activation suggests that the compounds engage the intrinsic cellular machinery to induce cell death.

Another significant anticancer mechanism is the interaction of small molecules with DNA. nih.gov Certain compounds can function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, ultimately blocking cell division and leading to cell death. nih.gov While direct evidence for DNA intercalation by this compound itself is specific to particular derivatives, the broader class of DNA-targeting agents often includes planar aromatic structures capable of such interactions, a feature present in the benzopyran scaffold. nih.gov This mechanism can cause DNA damage, which in turn initiates apoptotic signaling pathways. mdpi.com

Antimicrobial and Antifungal Properties

In addition to their anticancer potential, benzopyran derivatives have been investigated for their ability to combat microbial and fungal pathogens. The emergence of antibiotic-resistant bacterial strains has spurred the search for new antimicrobial agents, and heterocyclic compounds like benzopyrans are a promising area of research. nih.govnih.gov

In vitro screening of synthesized benzopyran derivatives has demonstrated activity against various strains of bacteria and fungi. These activities are often compared against standard antibiotics to gauge their efficacy. asianpubs.org

The antibacterial properties of benzopyran derivatives have been specifically tested against common pathogenic bacteria, including the Gram-negative Escherichia coli and the Gram-positive Staphylococcus aureus. asianpubs.orgasrjetsjournal.org These bacteria are frequent causes of hospital-acquired infections. nih.gov

The disc diffusion method is a common technique used to evaluate the antibacterial activity of these compounds. asianpubs.org In this assay, the size of the inhibition zone around a disc impregnated with the test compound indicates the substance's ability to halt bacterial growth. Studies have shown that certain heteroarylamino-3-nitro-2H- nih.gov-benzopyran-2-ones exhibit significant antibacterial activity against both S. aureus and E. coli. asrjetsjournal.org The effectiveness of these compounds can vary depending on their specific chemical structure and the bacterial strain being tested. asianpubs.orgasrjetsjournal.org

Table 2: Antibacterial Activity of Selected Benzopyran Derivatives| Compound Type | Bacterial Strain | Observed Effect | Reference |

|---|---|---|---|

| 4-(β-naphthylamino)-3-nitro-2H- nih.gov-benzopyran-2-one | Staphylococcus aureus | Significant antibacterial activity | asianpubs.org |

| 4-(β-naphthylamino)-3-nitro-2H- nih.gov-benzopyran-2-one | Escherichia coli | Significant antibacterial activity | asianpubs.org |

| Heteroarylamino-3-nitro-2H- nih.gov-benzopyran-2-ones | Staphylococcus aureus | Significant antibacterial activity shown by specific derivatives | asrjetsjournal.org |

| Heteroarylamino-3-nitro-2H- nih.gov-benzopyran-2-ones | Escherichia coli | Significant antibacterial activity shown by specific derivatives | asrjetsjournal.org |

Antioxidant Activity and Free Radical Scavenging Capabilities

Benzopyran derivatives are recognized for their antioxidant properties, which stem from their ability to scavenge free radicals. nih.gov Free radicals are highly reactive molecules that can cause cellular damage, contributing to various diseases. Antioxidants neutralize these radicals, thereby reducing oxidative stress. The antioxidant potential of benzopyran analogues is an active area of research. nih.gov

The free radical scavenging capabilities of compounds can be assessed using various in vitro assays that measure their interaction with specific radicals like nitric oxide (NO) and hydrogen peroxide (H₂O₂). nih.gov

The nitric oxide scavenging assay often involves monitoring the decomposition of sodium nitroprusside, which generates NO. In the presence of oxygen, NO forms nitrite (B80452), which can be quantified spectrophotometrically using the Griess reagent. mdpi.com A compound with NO scavenging ability will reduce the amount of nitrite formed. mdpi.comresearchgate.net

The hydrogen peroxide scavenging assay determines a compound's ability to neutralize H₂O₂. nih.gov The activity is typically measured by monitoring the reduction in H₂O₂ concentration, often by reading the absorbance at a specific wavelength (e.g., 230 nm). nih.gov The percentage of H₂O₂ scavenged is calculated by comparing the absorbance of the solution with the compound to a control solution without it. nih.govresearcher.life Phenolic compounds, which are related in structure to the benzopyran core, have shown a positive correlation between the number of hydroxyl groups on their aromatic ring and their antioxidant and H₂O₂ scavenging activity. nih.gov

Anti-inflammatory Effects

Derivatives of the benzopyran scaffold have demonstrated notable anti-inflammatory properties in various experimental models. Their mechanism of action often involves the modulation of key inflammatory pathways.

Modulation of Pro-inflammatory Cytokines and Mediators

Research has shown that certain benzopyran derivatives can effectively suppress the production and expression of pro-inflammatory cytokines and other inflammatory mediators. mdpi.com Pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) are crucial mediators in the inflammatory cascade. mdpi.com

Studies on flavone (B191248) derivatives, which contain the benzopyran moiety, revealed a dose-dependent downregulation of the gene expression for IL-1β and IL-6 in macrophage models. mdpi.com Similarly, certain coumarin (B35378) (a benzopyran-2-one) derivatives have been identified as potent inhibitors of a range of pro-inflammatory mediators, including IFN-γ, TNF-α, IL-1β, and IL-6, in addition to reactive oxygen species (ROS) and nitric oxide (NO) in in vitro studies. researchgate.net Other related compounds, such as polysubstituted benzofuran (B130515) derivatives, have also shown the ability to inhibit pro-inflammatory cytokine TNF-α. researchgate.net The inhibition of these key molecules underscores the potential of this chemical class to mitigate inflammatory responses at a cellular level. mdpi.comresearchgate.net

Table 1: Inhibition of Pro-inflammatory Mediators by Benzopyran Derivatives

| Derivative Class | Mediator(s) Inhibited | Experimental Model |

|---|---|---|

| Flavones | IL-1β, IL-6 (gene expression) | 2D and 3D Macrophage Models |

Antiviral Properties, including Anti-HIV Activity

The benzopyran structure is a key feature in several compounds investigated for their antiviral effects, particularly against the Human Immunodeficiency Virus (HIV). nih.govmdpi.com Coumarin derivatives, a prominent class of benzopyrans, have been shown to act through various mechanisms to inhibit viral replication. mdpi.com

One of the primary mechanisms is the inhibition of HIV reverse transcriptase (RT), a critical enzyme for the viral life cycle. nih.govmdpi.com (+)-Calanolide A is a notable pyranocoumarin (B1669404) that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.gov Another derivative, 3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone, also demonstrates potent anti-HIV activity through a non-RT inhibitory mechanism, suggesting a unique mode of action. nih.gov Furthermore, some benzopyran derivatives act as HIV-1 protease inhibitors, another essential viral enzyme. nih.gov For instance, 4-hydroxy-3-(3-phenoxypropyl)-2H-1-benzopyran-2-one was identified as a nonpeptide competitive inhibitor of HIV-1 protease. nih.gov Beyond HIV, other benzopyran derivatives have shown inhibitory activity against other viruses, including Herpes Simplex Virus (HSV-1, HSV-2), vaccinia virus, and feline herpes virus in in vitro assays. mdpi.com

Table 2: Antiviral Activity of Selected Benzopyran Derivatives

| Compound/Derivative Class | Target Virus | Mechanism of Action |

|---|---|---|

| (+)-Calanolide A | HIV-1 | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) |

| 4-hydroxy-3-(3-phenoxypropyl)-2H-1-benzopyran-2-one | HIV-1 | Protease Inhibitor |

| 3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone | HIV-1 | Not an RT inhibitor; unique mechanism |

Neuroprotective and Neurodegenerative Disease Research Potential

Derivatives of 3,4-dihydro-2H-1-benzopyran have emerged as compounds of interest in the context of neurodegenerative diseases, with studies highlighting their neuroprotective effects against excitotoxicity and oxidative stress. nih.govnih.gov Excitotoxicity, primarily mediated by overstimulation of N-methyl-d-aspartate (NMDA) receptors, is a key pathological process in conditions like Alzheimer's disease. nih.gov

A newly synthesized chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has been shown to inhibit neuronal cell damage induced by glutamate (B1630785) and NMDA. nih.govnih.gov This compound also exhibits potent antioxidant properties by inhibiting intracellular reactive oxygen species and lipid peroxidation in rat brain homogenates. nih.gov Mechanistic studies revealed that the neuroprotective action of BL-M involves the activation of the ERK1/2 signaling pathway and subsequent phosphorylation of the cAMP response element-binding protein (CREB), a crucial transcription factor for neuronal survival. nih.govnih.gov

Leukotriene Antagonism and Receptor Binding Studies (e.g., LTD4, LTB4 receptors)

Certain derivatives of 3,4-dihydro-2H-1-benzopyran function as potent antagonists of leukotriene receptors, which are key players in inflammatory and allergic responses like asthma. nih.govnih.gov Leukotrienes, such as leukotriene D4 (LTD4) and leukotriene B4 (LTB4), are inflammatory mediators that cause bronchoconstriction and promote inflammation. nih.govpharmgkb.org

A series of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids have been developed as leukotriene antagonists. nih.gov One such compound, Ro 23-3544, demonstrated greater potency and a longer duration of action against LTD4-induced bronchoconstriction in guinea pig models compared to standard antagonists. nih.gov Notably, this compound also potently inhibited bronchoconstriction induced by LTB4. nih.gov

Another derivative, SC-41930 (7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid), was identified as a selective and orally active LTB4 receptor antagonist. nih.gov Further structure-activity relationship studies led to the discovery of SC-50605, a backup compound that was 7 to 16 times more potent than SC-41930 in LTB4 receptor binding and functional assays. nih.gov

Table 3: Leukotriene Receptor Antagonism by 3,4-Dihydro-2H-1-benzopyran Derivatives

| Compound | Target Receptor(s) | Key Finding |

|---|---|---|

| Ro 23-3544 | LTD4, LTB4 | Potent antagonist of both LTD4 and LTB4 induced bronchoconstriction. nih.gov |

| SC-41930 | LTB4 | Selective, orally active LTB4 receptor antagonist. nih.gov |

Enzyme Inhibition and Receptor Binding Investigations

The benzopyran scaffold has been utilized to develop ligands with high affinity for various enzymes and receptors beyond those involved in inflammation and viral replication. These investigations have explored their potential in neuroscience and other fields.

A series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives were synthesized and found to have a high affinity for serotonin (B10506) 5-HT1A receptors, with some compounds acting as full agonists. nih.gov Further modifications, such as adding substituents at the 5-position of the benzopyran ring, yielded compounds with high affinity for both 5-HT1A and 5-HT7 receptors. researchgate.net For example, one derivative showed a Ki value of 0.3 nM for the 5-HT1A receptor and 3.1 nM for the 5-HT7 receptor. researchgate.net Additionally, novel series of 2H- nih.govbenzopyrano[3,4-b]pyridines have been shown to be potent and selective ligands for dopamine (B1211576) D2, alpha-2 adrenergic, 5-HT1A, and 5-HT2 receptors through appropriate structural modifications. nih.gov

Potassium Channel Activation (for related benzopyran derivatives)

Benzopyran derivatives are recognized as potent potassium channel openers (KCOs), a class of drugs known for their vasodilatory and cardioprotective effects. nih.govresearchgate.net They primarily act on ATP-sensitive potassium channels (KATP), which are crucial in regulating vascular tone. researchgate.netresearchgate.net

Activation of KATP channels by benzopyran derivatives leads to hyperpolarization of the cell membrane, which in turn causes relaxation of smooth muscle, leading to vasodilation. researchgate.net This mechanism is responsible for their antihypertensive effects. nih.govresearchgate.net Compounds like levcromakalim (B1674936) and KC-399 are examples of benzopyran KCOs. researchgate.net KC-399 has been noted for its highly potent, slow-onset, and long-lasting antihypertensive effect. researchgate.net The cardioprotective effects of these compounds are also attributed to the stimulation of KATP channels, which helps protect the myocardium from ischemic insults. nih.gov

Applications of 3,4 Dihydro 2h 1 Benzopyran 4 Carbonitrile in Advanced Materials Science

Potential Integration into Functional Materials

The chroman framework is recognized as a "privileged scaffold" not only in medicinal chemistry but also in materials science due to its robust structure and synthetic accessibility. researchgate.netnih.govacs.org This core structure can be strategically functionalized to impart desired properties, making it an attractive component for the design of new materials. researchgate.net The integration of 3,4-dihydro-2H-1-benzopyran-4-carbonitrile into functional materials is largely hypothesized based on the distinct characteristics of its chroman ring and its nitrile functional group.

The nitrile group (–C≡N) is a valuable functional group in polymer chemistry. numberanalytics.comwikipedia.org It is highly polar and reactive, which allows for a variety of chemical modifications. numberanalytics.comresearchgate.net Polymers containing nitrile groups, such as polyacrylonitrile (B21495) and nitrile rubber, often exhibit enhanced thermal stability, chemical resistance, and specific mechanical properties. numberanalytics.combyjus.com The presence of the nitrile group in this compound opens up possibilities for its use as a monomer or a modifying agent in polymerization reactions.

Potential applications include:

Polymer Synthesis: The compound could be used to synthesize specialty polymers. The nitrile group can be chemically transformed into other functional groups like amines or carboxylic acids, allowing for the creation of polymers with tailored functionalities and properties. researchgate.netbyjus.comslideshare.net

High-Performance Resins: Incorporation of the rigid chroman structure into a polymer backbone could enhance its thermal and mechanical stability, leading to the development of high-performance resins and plastics. byjus.com

Functional Coatings and Adhesives: Materials derived from this compound could find use in specialty coatings and adhesives where chemical resistance and durability are required. wikipedia.org

The table below summarizes the key structural features of this compound and their potential contributions to functional materials.

| Structural Feature | Potential Contribution to Material Properties |

| Chroman Scaffold | Thermal Stability, Rigidity, Durability |

| Nitrile Group | Polarity, Reactivity for Post-Functionalization, Chemical Resistance |

Exploration of Photophysical Properties and Potential Optoelectronic Applications (extrapolated from general chromans)

While specific photophysical data for this compound is not widely available, the properties of the broader benzopyran class, particularly coumarins (2H-1-benzopyran-2-ones), provide a basis for extrapolation. Coumarin (B35378) derivatives are well-known for their significant electro-optical properties, including high fluorescence, large Stokes shifts, and high photoluminescence quantum yields. nih.gov These characteristics make them valuable in various optoelectronic applications. nih.govmdpi.com

Benzopyran derivatives have been successfully utilized in:

Organic Light-Emitting Diodes (OLEDs): Their ability to emit light efficiently makes them suitable as emitter materials in OLEDs. nih.gov

Dye-Sensitized Solar Cells (DSSCs): The chroman scaffold can be part of dye molecules used to absorb light in solar cells. mdpi.comresearchgate.net

Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment allows for their use in chemical sensors and as biological imaging agents. nih.gov

The photophysical properties of benzopyran derivatives can be tuned by introducing various substituents onto the core structure. The nitrile group is an electron-withdrawing group, and its presence at the 4-position of the chroman ring could influence the molecule's electronic structure and, consequently, its absorption and emission properties. This substitution could potentially lead to interesting photophysical behaviors, such as solvatochromism (color change with solvent polarity), which are desirable for sensing applications. nih.govrsc.org

Further research into the specific photophysical characteristics of this compound is warranted to determine its suitability for optoelectronic devices. Computational studies, such as Density Functional Theory (DFT), could provide initial insights into its electronic transitions and predict its potential as a functional chromophore. mdpi.com

The table below outlines potential optoelectronic applications based on the extrapolated properties of the chroman scaffold.

| Potential Application | Relevant Extrapolated Property |

| Organic Light-Emitting Diodes (OLEDs) | High Fluorescence Quantum Yield |

| Fluorescent Sensors | Environmental Sensitivity of Emission Spectra |

| Dye-Sensitized Solar Cells | Broad Absorption Spectrum |

Future Research Directions and Translational Perspectives for 3,4 Dihydro 2h 1 Benzopyran 4 Carbonitrile

Development of Novel and More Efficient Synthetic Routes with Enhanced Selectivity

While the chroman scaffold is well-established, the development of efficient and stereoselective synthetic routes to specifically access 3,4-dihydro-2H-1-benzopyran-4-carbonitrile and its analogues remains a crucial starting point for future research. The carbon at the 4-position is a stereocenter, meaning that enantioselective synthesis is paramount for dissecting the biological activities of individual enantiomers.

Future synthetic research should focus on several key areas:

Asymmetric Catalysis : Adapting modern organocatalytic methods, which have been successfully used for synthesizing related cyano-substituted chromenes, could provide a direct and efficient route to enantiomerically enriched 4-cyanochromans. mdpi.com For instance, a tandem Michael addition/intramolecular cyclization sequence, catalyzed by a chiral thiourea (B124793) or cinchona alkaloid derivative, could be envisioned starting from appropriate phenolic precursors and α,β-unsaturated nitriles.

Functional Group Interconversion : Developing routes starting from more readily available chroman-4-ones is a promising strategy. nih.gov Chroman-4-ones can be synthesized via an intramolecular oxa-Michael addition. nih.gov The 4-oxo group could then be converted to the 4-carbonitrile via intermediates like cyanohydrins or tosylhydrazones, with subsequent efforts focused on controlling the stereochemistry of the final product.

Metal-Catalyzed Cyclizations : Exploring transition-metal-catalyzed reactions, such as palladium-catalyzed arylative cyclizations of alkynols, could offer novel pathways to construct the chroman ring with the nitrile group or a precursor already in place. organic-chemistry.org

The goal is to develop scalable, high-yielding syntheses that provide access to both racemic and enantiopure this compound, which is essential for all subsequent biological and medicinal chemistry studies.

Comprehensive Structure-Activity Relationship (SAR) Studies for Targeted Bioactivity Enhancement

A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of any lead compound. For this compound, SAR studies have not been reported, presenting a significant opportunity for future investigation. Drawing inspiration from SAR studies on related chroman-4-one scaffolds, which have identified potent and selective inhibitors of enzymes like Sirtuin 2 (SIRT2), a focused research program can be designed. nih.gov

A future SAR campaign should systematically probe the following modifications:

Aromatic Ring Substitution (A-Ring) : Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at positions 5, 6, 7, and 8 of the benzopyran ring to probe electronic and steric effects on target binding.

Heterocyclic Ring Modifications (B-Ring) : Introduction of substituents at the 2- and 3-positions to explore how conformational changes in the dihydropyran ring affect activity.

Bioisosteric Replacement of the Nitrile : Replacing the 4-carbonitrile group with other potential hydrogen bond acceptors or polar groups (e.g., carboxamide, tetrazole, ketone) to understand the specific role of the nitrile in target engagement.

The following table outlines a hypothetical SAR exploration based on the this compound scaffold.

| Position of Modification | Example Substituents (R) | Rationale for Investigation |

| C-4 (Nitrile Group) | -CONH₂, -COOH, tetrazole, -C(=O)CH₃ | To determine the necessity of the nitrile for activity and explore bioisosteric replacements. |

| C-6 | -Cl, -F, -Br, -OCH₃, -CH₃, -NO₂ | To probe the effects of electronics and sterics on a key position often modified in bioactive chromans. nih.gov |

| C-7 | -OH, -OCH₃, -N(CH₃)₂ | To investigate the impact of hydrogen bond donors/acceptors at this position. |

| C-2 | -CH₃, -Alkyl chains, -Phenyl | To assess how substitution on the heterocyclic ring influences conformation and activity. nih.gov |

These studies will be critical for identifying analogues with enhanced potency, selectivity, and improved physicochemical properties.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The chroman scaffold is a versatile pharmacophore found in compounds targeting a wide array of biological systems, including enzymes, receptors, and ion channels. For example, different chroman derivatives have shown activity as SIRT2 inhibitors, nih.gov anti-parasitic agents targeting pteridine (B1203161) reductase 1, nih.gov and leukotriene antagonists. nih.gov Given this promiscuity, this compound and its derivatives are prime candidates for broad biological screening to uncover novel therapeutic applications.

Future research should prioritize:

Phenotypic Screening : Utilizing cell-based assays across various disease models (e.g., oncology, neurodegeneration, infectious diseases) to identify novel cellular activities.

Target-Based Screening : Screening a library of 4-cyanochroman analogues against panels of kinases, proteases, G-protein coupled receptors (GPCRs), and other target classes where chromans have previously shown activity.

Mechanism of Action Studies : Once a biological activity is identified, detailed mechanistic studies will be necessary. The nitrile group, for instance, could function as a crucial hydrogen bond acceptor, a mimic of a carbonyl group, or even a latent reactive group (covalent warhead) under specific enzymatic conditions.

The discovery of novel biological targets for this scaffold would open up new avenues for drug development and provide valuable tools for chemical biology.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

In silico methods are indispensable tools in modern drug discovery for rationalizing experimental results and guiding the design of new compounds. amazonaws.com The application of advanced computational modeling to this compound can accelerate its development significantly.

Future computational efforts should include:

Molecular Docking : Once a biological target is identified, molecular docking studies can predict the binding mode of 4-cyanochroman derivatives within the target's active site. nih.govmdpi.com This can explain SAR data at an atomic level, for instance by revealing key hydrogen bonds or hydrophobic interactions involving the nitrile group or substituents on the chroman frame.

Molecular Dynamics (MD) Simulations : MD simulations can be used to assess the stability of predicted binding poses and to understand the dynamic interactions between the ligand and its target protein over time.

Quantum Mechanics (QM) Calculations : Methods like Density Functional Theory (DFT) can be employed to calculate the electronic properties of the scaffold, such as the molecular electrostatic potential and frontier molecular orbitals. dntb.gov.uaresearchgate.net This can provide insights into the reactivity of the molecule and the nature of its intermolecular interactions.

These computational approaches will be instrumental in building predictive models to prioritize the synthesis of new analogues with a higher probability of success, thereby saving time and resources. nih.gov

Potential in Emerging Areas of Chemical Biology and Drug Discovery beyond Direct Therapeutic Use

Beyond its potential as a direct therapeutic agent, the this compound scaffold can be leveraged as a versatile tool in chemical biology and innovative drug discovery platforms.

Promising future directions include:

Fragment-Based Drug Discovery (FBDD) : The compact and functionalized nature of the 4-cyanochroman core makes it an ideal candidate for a fragment library. Screening this fragment against various biological targets could identify initial low-affinity hits that can be elaborated into potent leads.

Development of Chemical Probes : The scaffold can be functionalized to create chemical probes for studying biological systems. youtube.com For example, a photoaffinity label or a biotin (B1667282) tag could be appended to the chroman ring, allowing for the identification and isolation of novel protein targets (target deconvolution).

Scaffold for Covalent Inhibitors : The nitrile group, while generally stable, can be activated in certain enzymatic environments to act as a covalent warhead. Future research could explore its potential to form covalent bonds with nucleophilic residues (e.g., cysteine) in a target's active site, leading to inhibitors with high potency and prolonged duration of action.

Investigation of Novel Derivatization Strategies and Functional Group Transformations

The carbonitrile group at the 4-position is a highly versatile synthetic handle, allowing for the transformation of this compound into a wide range of other functionalized chroman derivatives. A systematic investigation into these transformations is key to rapidly expanding the chemical diversity of the scaffold for SAR studies and other applications.

The nitrile group is amenable to a variety of chemical reactions, providing access to diverse functional groups at the C4-position. libretexts.orgchemistrysteps.comlibretexts.org

| Initial Functional Group | Reagents and Conditions | Product Functional Group | Potential Application |

| Nitrile (-C≡N) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | Introduce a key acidic group for salt formation or receptor interaction. chemistrysteps.com |

| Nitrile (-C≡N) | H₂O₂, base | Amide (-CONH₂) | Create a potent hydrogen bond donor/acceptor group. libretexts.org |

| Nitrile (-C≡N) | LiAlH₄ then H₂O | Primary Amine (-CH₂NH₂) | Introduce a basic center for salt formation and new interactions. chemistrysteps.com |

| Nitrile (-C≡N) | R-MgBr then H₃O⁺ | Ketone (-C(=O)R) | Explore SAR by introducing various alkyl/aryl ketone moieties. libretexts.org |

| Nitrile (-C≡N) | NaN₃, NH₄Cl | Tetrazole | Introduce a common bioisostere for carboxylic acids. |

This chemical versatility allows a single precursor, this compound, to serve as a gateway to a large library of C4-substituted chromans. Exploring these transformations will be essential for fully mapping the chemical space around this promising scaffold and identifying derivatives with optimal biological and pharmaceutical properties.

Q & A

Q. What analytical workflows validate synthetic intermediates in multi-step routes?

- Online LC-MS : Monitors reaction progress in real-time.

- 2D NMR (COSY, HSQC) : Assigns complex proton environments in diastereomers.

- Chiral HPLC : Ensures enantiopurity for asymmetric derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.